molecular formula C26H43ClN6O2S B14326545 Metolachlor-dipropetryn mixt. CAS No. 101181-43-5

Metolachlor-dipropetryn mixt.

Cat. No.: B14326545
CAS No.: 101181-43-5
M. Wt: 539.2 g/mol
InChI Key: WNBOGMHRRAGVTQ-UHFFFAOYSA-N
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Description

Metolachlor-dipropetryn mixture is a combination of two herbicides, metolachlor and dipropetryn. Metolachlor is a broad-spectrum herbicide used to control general weeds in various crops such as maize, soybeans, and sorghum . Dipropetryn is a selective herbicide used to control broadleaf weeds and grasses in crops like cotton and peanuts. The mixture of these two compounds enhances their effectiveness in weed control, providing a broader spectrum of activity and improved weed management.

Preparation Methods

Synthetic Routes and Reaction Conditions

Metolachlor is synthesized from 2-ethyl-6-methylaniline via condensation with methoxy acetone, followed by hydrogenation to produce the S-stereoisomeric amine. This secondary amine is then acetylated with chloroacetylchloride

Industrial Production Methods

Industrial production of metolachlor involves large-scale chemical synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Dipropetryn production follows a similar approach, with industrial-scale reactors and purification systems to produce the herbicide in large quantities.

Chemical Reactions Analysis

Types of Reactions

Metolachlor undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metolachlor can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound. Substitution reactions can introduce new functional groups, altering the herbicide’s properties and effectiveness.

Mechanism of Action

Metolachlor acts by inhibiting the formation of very long-chain fatty acids, which are essential for cell membrane integrity and function in plants . This inhibition disrupts cell division and elongation, leading to the death of susceptible weeds. Dipropetryn, on the other hand, inhibits photosynthesis in target plants by blocking electron transport in photosystem II . The combination of these two mechanisms provides a synergistic effect, enhancing the overall herbicidal activity of the mixture.

Comparison with Similar Compounds

Metolachlor belongs to the chloroacetanilide family of herbicides, which includes other compounds like acetochlor and alachlor . Dipropetryn is part of the triazine family, which includes herbicides like atrazine and simazine. Compared to these similar compounds, the metolachlor-dipropetryn mixture offers a broader spectrum of weed control and improved efficacy due to the combined mechanisms of action .

List of Similar Compounds

    Chloroacetanilides: Acetochlor, Alachlor

    Triazines: Atrazine, Simazine

This detailed article provides a comprehensive overview of the metolachlor-dipropetryn mixture, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

101181-43-5

Molecular Formula

C26H43ClN6O2S

Molecular Weight

539.2 g/mol

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide;6-ethylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H22ClNO2.C11H21N5S/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-6-17-11-15-9(12-7(2)3)14-10(16-11)13-8(4)5/h6-8,12H,5,9-10H2,1-4H3;7-8H,6H2,1-5H3,(H2,12,13,14,15,16)

InChI Key

WNBOGMHRRAGVTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C

Origin of Product

United States

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